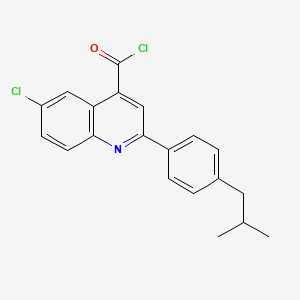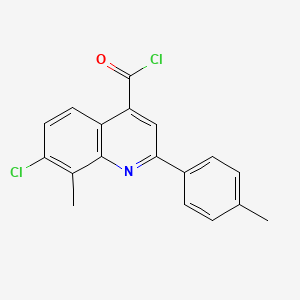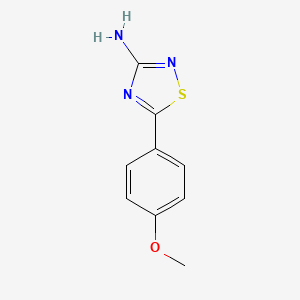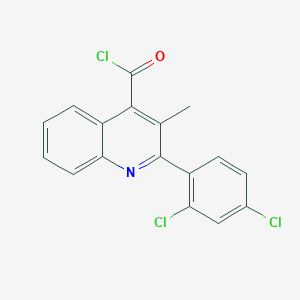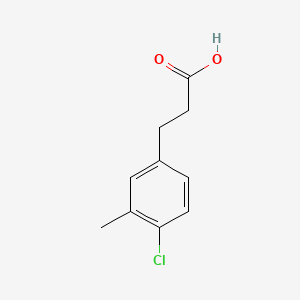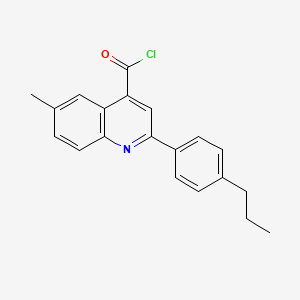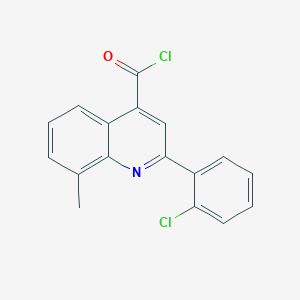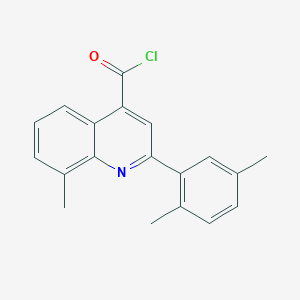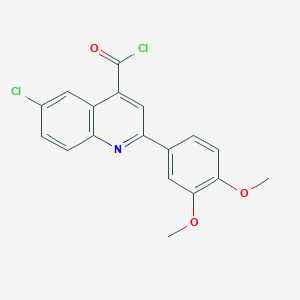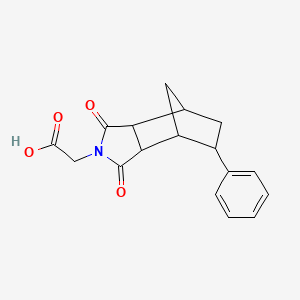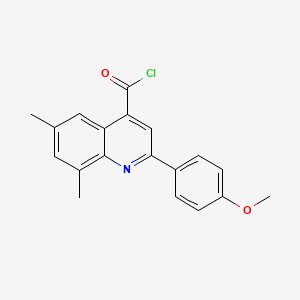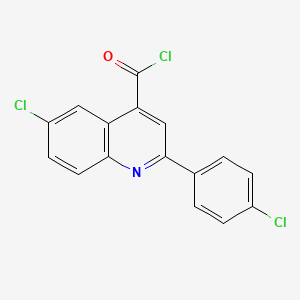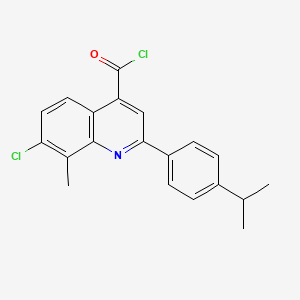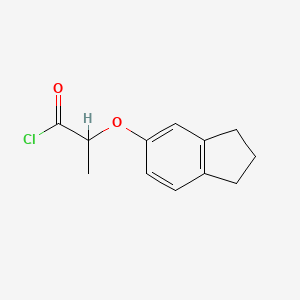
2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride
Übersicht
Beschreibung
“2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride” is a chemical compound with the molecular formula C12H13ClO2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 224.69 .Physical And Chemical Properties Analysis
The molecular formula of “2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride” is C12H13ClO2, and its molecular weight is 224.69 .Wissenschaftliche Forschungsanwendungen
1. Polymorphic Forms in Pharmaceutical Compounds A study by Vogt et al. (2013) explored polymorphic forms of a compound related to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride. The research focused on the challenges in analytical and physical characterization of these forms using spectroscopic and diffractometric techniques. This study is vital in understanding the physical properties of pharmaceutical compounds.
2. Synthesis and Spectroscopic Studies The work by Uzoukwu et al. (2001) involved the synthesis and spectroscopic analysis of a compound closely related to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride. The study's focus was on understanding the structural and chemical properties of these compounds, providing insights into their potential applications.
3. Selective Debonding in Chemical Synthesis Research by Ramesh et al. (2005) highlighted the use of similar compounds in selective deblocking of propargyl carbonates, showcasing the compound's potential in synthetic organic chemistry and pharmaceutical synthesis.
4. Catalytic Applications A study by Ahmed et al. (2011) demonstrated the use of indium(III) chloride in the catalysis of ring opening of chalcone epoxides, which are structurally related to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride. This research offers insights into new catalytic methods in organic synthesis.
5. Anti-Inflammatory Potential The synthesis and biological activity of diastereoisomers of a compound structurally similar to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride were explored by Sheridan et al. (2009). This research points to the potential anti-inflammatory applications of these compounds.
6. Corrosion Inhibition Saady et al. (2018) studied the anti-corrosive behavior of indanone derivatives, similar to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride, on mild steel in acidic environments. Their findings Saady et al. (2018) are significant for industrial applications where corrosion resistance is crucial.
7. Dopamine Receptor Ligands Claudi et al. (1996) synthesized and evaluated enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene, structurally related to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride, for their affinity at dopamine D1 and D2 receptors. This research Claudi et al. (1996) indicates potential applications in neurological disorders and drug development.
8. Biosensor Technology De La Franier et al. (2017) explored the synthesis of a compound capable of forming functionalizable monolayers on hydroxylated surfaces, similar in structure to 2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride. Their study De La Franier et al. (2017) is relevant for biosensing applications.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHPAGIXYJDLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-5-yloxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



